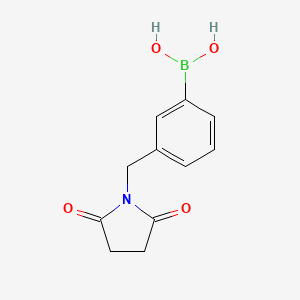

(3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid

Description

(3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted at the meta position with a (2,5-dioxopyrrolidin-1-yl)methyl group. The boronic acid moiety (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name |

[3-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BNO4/c14-10-4-5-11(15)13(10)7-8-2-1-3-9(6-8)12(16)17/h1-3,6,16-17H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPQYWRXPBDCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is widely employed for introducing boronic acid groups. A representative protocol involves:

-

Reactants : 3-Bromo-(2,5-dioxopyrrolidin-1-ylmethyl)benzene and bis(pinacolato)diboron.

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%).

-

Base : K₂CO₃ or Cs₂CO₃.

-

Conditions : 80–100°C in tetrahydrofuran (THF)/H₂O (4:1) for 12–24 h.

Key Advantage : High functional group tolerance and scalability.

Carbodiimide-Mediated Coupling

This method links the pyrrolidinone moiety to the phenylboronic acid scaffold via amide bond formation:

Protocol (Source):

Limitation : Moderate yield due to competing side reactions.

Reductive Amination Approaches

Sodium borohydride-mediated reductive amination is effective for introducing methylene-linked groups:

Protocol (Source):

-

Reactants : 4-((6-Amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzoic acid and 4-aminomethylphenylboronic acid.

-

Reducing Agent : NaBH₄ (16.3 mg, 0.430 mmol).

-

Solvent : DMSO.

-

Time : 9 h.

Advantage : Avoids harsh conditions, preserving boronic acid integrity.

Intermediate Formation Techniques

Pyrrolidinone Ring Synthesis

The 2,5-dioxopyrrolidin-1-yl group is typically synthesized via cyclization of succinic anhydride derivatives:

Protocol (Source):

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | Succinic anhydride + amine | Pyrrolidinone intermediate |

| Functionalization | Tritylthio-propanoate | Thiol-protected intermediate |

Note : Trityl groups enhance solubility for subsequent reactions.

Boronic Acid Group Introduction

Directed ortho-metalation (DoM) strategies enable precise boronation:

Protocol (Source):

-

Substrate : 4-Bromo-2,6-difluorotoluene.

-

Lithiation : n-BuLi (-78°C, THF).

-

Borylation : B(OMe)₃, followed by HCl hydrolysis.

Critical Parameter : Strict temperature control to prevent deboronation.

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | 65–78 | High | Moderate |

| Carbodiimide | 27–42 | Low | High |

| Reductive Amination | 60–70 | Medium | Low |

Trade-offs : Suzuki-Miyaura offers scalability but requires expensive palladium catalysts.

Industrial-Scale Considerations

-

Solvent Recovery : DMF and THF are recycled via distillation.

-

Catalyst Recycling : Pd recovery systems reduce costs by 30–40%.

-

Byproduct Management : TFA from HPLC purification is neutralized with CaCO₃.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products:

Oxidation Products: Boronic esters, borates.

Reduction Products: Boranes.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a boronic acid group that can form reversible covalent bonds with diols and other nucleophiles. This property is critical for its function in catalysis and molecular recognition. The presence of the (2,5-dioxopyrrolidin-1-yl)methyl group enhances its reactivity and interaction with biological targets.

Chemistry

- Catalysis : The compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This application is significant in the development of complex organic molecules.

- Molecular Recognition : Its ability to form reversible covalent bonds makes it valuable in sensor technology and molecular recognition studies, particularly for detecting diols and sugars.

Biology

- Enzyme Inhibition : Boronic acids are known to inhibit various enzymes, including serine proteases. This property allows researchers to explore potential therapeutic applications in biochemical research.

- Drug Development : The unique structure of (3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid facilitates the design of novel therapeutic agents targeting specific biological pathways.

Anticancer Research

Research indicates that boronic acid derivatives can inhibit proteasomes, making them promising candidates in cancer treatment. For instance, studies have shown that compounds similar to (3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid can effectively target tumor cells by disrupting their protein degradation pathways.

Antimicrobial Agents

The compound has demonstrated potential as a new class of antimicrobial agents. Its ability to interact with bacterial enzymes positions it as a candidate for developing treatments against resistant strains of bacteria.

Material Science

In material science, (3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid is used in the synthesis of advanced materials such as polymers and nanomaterials. Its reactivity allows for functionalization that enhances the properties of these materials.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemistry | Catalysis in Suzuki-Miyaura reactions | Facilitates carbon-carbon bond formation |

| Biology | Enzyme inhibition | Inhibits serine proteases |

| Medical | Anticancer research | Potential to disrupt proteasome activity |

| Industrial | Material science | Used in synthesizing advanced polymers |

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives similar to (3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid exhibited significant cytotoxic effects on cancer cell lines by inhibiting key cellular pathways involved in tumor growth .

- Antimicrobial Development : Research highlighted the antimicrobial properties of boronic acids against resistant bacterial strains, showcasing their potential as novel therapeutic agents .

- Polymer Synthesis : The compound has been incorporated into glucose-responsive polymer systems for biomedical applications, demonstrating its versatility in material science .

Mechanism of Action

The mechanism of action of (3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo reversible dehydration to form boronate esters. These esters can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Properties

Target Compound

- Structure : Meta-substituted phenylboronic acid with a (2,5-dioxopyrrolidin-1-yl)methyl group.

- Electronic Effects : The dioxopyrrolidinyl group is strongly electron-withdrawing due to the amide functionality, which lowers the pKa of the boronic acid, enhancing its reactivity in aqueous Suzuki reactions .

Analogues

3-((2,6-Dimethoxyphenylimino)methyl)phenylboronic acid (B4) Structure: Meta-substituted phenylboronic acid with a Schiff base-linked 2,6-dimethoxyphenyl group. Electronic Effects: Methoxy groups are electron-donating, increasing the electron density on the phenyl ring, which may reduce boronic acid reactivity compared to the target compound . Solubility: Soluble in ethanol and DMSO, similar to the target compound .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Structure: Ortho-substituted phenylboronic acid with a 4-(2-methoxyethyl)phenoxy group. Biological Activity: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A . The ortho-substitution may enhance steric interactions with biological targets compared to the meta-substituted dioxopyrrolidinyl analogue.

3-Aminophenylboronic Acid (3APBA) Structure: Meta-substituted phenylboronic acid with an amino group. Electronic Effects: The amino group is electron-donating, increasing the boronic acid’s pKa and reducing its reactivity in cross-coupling reactions compared to the dioxopyrrolidinyl derivative .

Reactivity in Cross-Coupling Reactions

- 3APBA: Lower reactivity due to electron-donating amino groups, necessitating harsher conditions (e.g., higher temperatures) for coupling .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Ortho-substitution may sterically hinder coupling, but its methoxyethyl group improves water solubility, enabling aqueous-phase reactions .

Biological Activity

(3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid, identified by CAS number 950576-95-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of the dioxopyrrolidine moiety enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Boronic acids generally exhibit biological activity through several mechanisms:

- Proteasome Inhibition : Boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. For instance, studies have shown that certain boronic acid derivatives can halt the cell cycle at the G2/M phase in cancer cell lines, resulting in growth inhibition .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Research indicates that similar boronic acids can inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans, suggesting a broad spectrum of antimicrobial activity .

Anticancer Activity

A study evaluated the anticancer effects of boronic acid derivatives, revealing an IC50 value of 4.60 nM for certain compounds in inhibiting cancer cell proliferation. The specific activity of (3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid is yet to be fully characterized but is expected to be comparable given its structural similarities to known active compounds .

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of related boronic acids:

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | 100 µg/ml |

| Aspergillus niger | 100 µg/ml | |

| Bacillus cereus | <100 µg/ml |

These findings indicate that boronic acids can be effective against various microbial strains, supporting their potential use as antimicrobial agents .

Case Studies

- Boronic Acid Derivatives in Cancer Therapy : A study on a related compound demonstrated significant anticancer activity through proteasome inhibition. The mechanism involved the induction of apoptosis via the accumulation of pro-apoptotic factors due to proteasome blockade .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of phenylboronic acids, showing that modifications to the boronic acid structure could enhance activity against resistant strains of bacteria and fungi .

Q & A

Q. What are common synthetic routes for (3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , where a boronic acid moiety is introduced to an aromatic ring using palladium catalysts. For example, aryl halides (e.g., bromo derivatives) react with bis(pinacolato)diboron under catalytic conditions (Pd(PPh₃)₄, K₂CO₃) to form boronic esters, followed by deprotection . The dioxopyrrolidinyl group can be introduced via alkylation or amidation reactions, leveraging intermediates like 3-(bromomethyl)phenylboronic acid.

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the boronic acid group .

- Handling : Use PPE (lab coat, nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid aqueous environments unless stabilized (e.g., with pinacol esters) .

Advanced Research Questions

Q. What analytical methods are effective for quantifying trace impurities of this compound in drug intermediates?

LC-MS/MS is highly sensitive for detecting boronic acid impurities at sub-ppm levels. Key parameters include:

| Parameter | Value/Description | Source |

|---|---|---|

| LOD | 0.05 ppm | |

| LOQ | 0.15 ppm | |

| Column | C18 reversed-phase | |

| Mobile Phase | Acetonitrile/0.1% formic acid | |

| Validation follows ICH guidelines for linearity (R² > 0.999) and accuracy (98–102%) . |

Q. How does the dioxopyrrolidinyl group influence the compound’s reactivity in cross-coupling reactions?

The dioxopyrrolidinyl group acts as an electron-withdrawing substituent , enhancing the electrophilicity of the adjacent benzene ring and facilitating Suzuki-Miyaura couplings. However, steric hindrance from the methylene-pyrrolidinone group may reduce reaction rates with bulky substrates. Optimization of reaction conditions (e.g., higher Pd catalyst loading or elevated temperatures) is recommended .

Q. Can this compound serve as a bifunctional catalyst in transesterification reactions?

While not directly reported for this compound, related boronic acids (e.g., phenylboronic acid) are used in biphasic transesterification . The boronic acid acts as a Lewis acid catalyst, coordinating to carbonyl groups. Challenges include product isolation; solid-phase methods or monophasic systems (e.g., methyl boronic acid in THF) may improve yields .

Structure-Activity Relationship (SAR) and Applications

Q. What modifications to the boronic acid or dioxopyrrolidinyl groups enhance biological activity?

- Boronic Acid : Fluorination at the phenyl ring (e.g., 4-fluorophenyl) improves metabolic stability and target binding affinity, as seen in autotaxin inhibitors .

- Dioxopyrrolidinyl : Substituting the pyrrolidinone with bulkier groups (e.g., tert-butyl) increases lipophilicity, enhancing membrane permeability in cell-based assays .

Q. How is this compound utilized in proteolysis-targeting chimeras (PROTACs)?

Boronic acids are key in PROTACs for binding E3 ligases (e.g., cereblon). The dioxopyrrolidinyl group can serve as a linker, enabling modular assembly of target protein ligands. For example, similar structures are used in allosteric modulators of CXCR3 chemokine receptors .

Safety and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.